Acide Ibuprofène-d3

Vue d'ensemble

Description

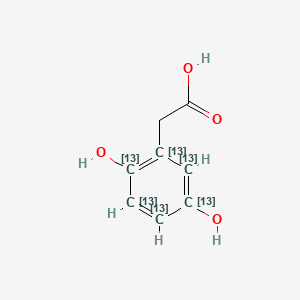

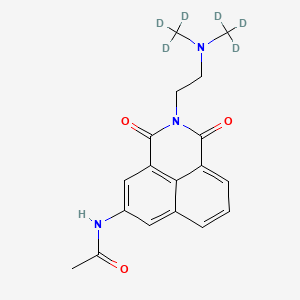

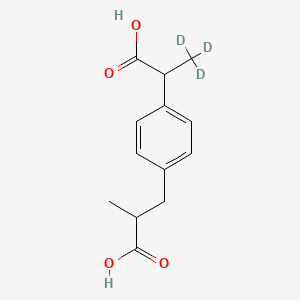

Ibuprofen Carboxylic Acid-d3 is a deuterated form of Ibuprofen, a well-known non-steroidal anti-inflammatory drug (NSAID). This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the fields of pharmacokinetics and metabolic studies. The molecular formula of Ibuprofen Carboxylic Acid-d3 is C13H13D3O4, and it has a molecular weight of 239.28 g/mol .

Applications De Recherche Scientifique

Ibuprofen Carboxylic Acid-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of ibuprofen in the body.

Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of ibuprofen.

Drug Development: Used in the development of new ibuprofen derivatives with improved pharmacological properties.

Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques

Mécanisme D'action

Target of Action

Ibuprofen Carboxylic Acid-d3, also known as 3-[4-(1-carboxy-2,2,2-trideuterioethyl)phenyl]-2-methylpropanoic acid, primarily targets the cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the conversion of arachidonic acid into prostaglandins . Prostaglandins are responsible for several physiological processes such as inflammation, pain sensitization, and fever .

Mode of Action

The compound interacts with its targets by inhibiting the COX enzymes . This inhibition is achieved through the formation of a salt bridge between the carboxylic acid group of the compound and Arg120 in the active site cavity (ASC) of COX-1 . This interaction blocks the catalytic active site of the COX enzymes, preventing the conversion of arachidonic acid into prostaglandins .

Biochemical Pathways

The primary biochemical pathway affected by Ibuprofen Carboxylic Acid-d3 is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid into prostaglandin PGH2, a precursor of various other prostaglandins . This inhibition disrupts the production of prostaglandins, leading to a reduction in inflammation, pain, and fever .

Pharmacokinetics

Ibuprofen Carboxylic Acid-d3 exhibits a two-compartment open model pharmacokinetics . The absorption of the compound is rapid and complete when given orally, and its distribution in the body is extensive due to its high binding affinity to plasma albumin . The compound undergoes biotransformation to glucuronide conjugate metabolites, which are excreted in urine . The pharmacokinetics of the compound are minimally influenced by factors such as advanced age, the presence of alcoholic liver disease, or rheumatoid arthritis .

Result of Action

The primary result of the action of Ibuprofen Carboxylic Acid-d3 is the reduction of inflammation, pain, and fever . By inhibiting the production of prostaglandins, the compound reduces the physiological processes mediated by these molecules, such as inflammation and pain sensitization .

Action Environment

The action of Ibuprofen Carboxylic Acid-d3 can be influenced by environmental factors. For instance, the compound has a high solubility in organic solvents, such as acetone or propanol, but exhibits a low solubility in water . This solubility profile can affect the compound’s bioavailability and efficacy. Additionally, the compound’s action can be influenced by the presence of other substances. For example, the concomitant use of ibuprofen and aspirin appears to reduce ibuprofen plasma levels to less than half those observed with ibuprofen alone .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Ibuprofen Carboxylic Acid-d3 are closely related to its parent compound, Ibuprofen. Ibuprofen is a non-selective reversible inhibitor of cyclo-oxygenase isozyme (COX)-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, including thromboxane and prostacyclin . Therefore, it can be inferred that Ibuprofen Carboxylic Acid-d3 may interact with these enzymes in a similar manner.

Cellular Effects

For instance, Ibuprofen can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Ibuprofen Carboxylic Acid-d3 is not fully understood. Given its structural similarity to Ibuprofen, it is likely that it exerts its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Ibuprofen, the parent compound, is known to undergo glucuronidation, resulting in the formation of Ibuprofen acylglucoronide . It is possible that Ibuprofen Carboxylic Acid-d3 is involved in similar metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ibuprofen Carboxylic Acid-d3 typically involves the introduction of deuterium atoms into the ibuprofen molecule. One common method is the use of deuterated reagents in the synthesis process. For example, the Grignard reaction can be employed, where a Grignard reagent reacts with deuterated carbon dioxide to form the deuterated carboxylic acid . Another method involves the oxidation of deuterated alcohols or aldehydes to form the carboxylic acid .

Industrial Production Methods

Industrial production of Ibuprofen Carboxylic Acid-d3 follows similar synthetic routes but on a larger scale. The process involves the use of deuterated starting materials and reagents, and the reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The production process also includes purification steps such as crystallization and chromatography to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Ibuprofen Carboxylic Acid-d3 undergoes various chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Salt Formation: Reaction with bases to form salts.

Halogenation: Reaction with halogens to introduce halogen atoms into the molecule.

Common Reagents and Conditions

Esterification: Typically involves the use of alcohols and acid catalysts such as sulfuric acid.

Salt Formation: Involves the use of bases like sodium hydroxide or potassium hydroxide.

Halogenation: Involves the use of halogens like chlorine or bromine, often in the presence of a catalyst.

Major Products Formed

Esterification: Formation of ibuprofen esters.

Salt Formation: Formation of ibuprofen salts.

Halogenation: Formation of halogenated ibuprofen derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Naproxen: Another NSAID with similar anti-inflammatory and analgesic properties.

Ketoprofen: An NSAID used for pain relief and inflammation reduction.

Flurbiprofen: An NSAID used for treating arthritis and other inflammatory conditions

Uniqueness

Ibuprofen Carboxylic Acid-d3 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The presence of deuterium atoms can alter the metabolic pathways and improve the stability of the compound, providing valuable insights into the behavior of ibuprofen in the body .

Propriétés

IUPAC Name |

3-[4-(1-carboxy-2,2,2-trideuterioethyl)phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-8(12(14)15)7-10-3-5-11(6-4-10)9(2)13(16)17/h3-6,8-9H,7H2,1-2H3,(H,14,15)(H,16,17)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVLBIVDYADZPL-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721475 | |

| Record name | 3-{4-[1-Carboxy(2,2,2-~2~H_3_)ethyl]phenyl}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216505-29-1 | |

| Record name | 3-{4-[1-Carboxy(2,2,2-~2~H_3_)ethyl]phenyl}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

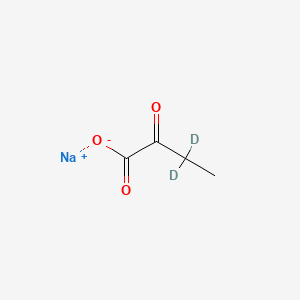

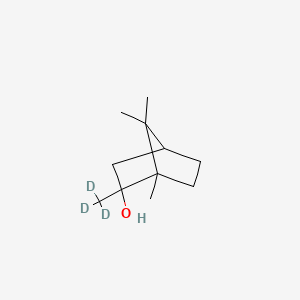

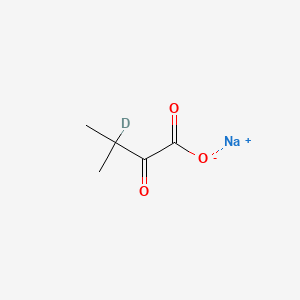

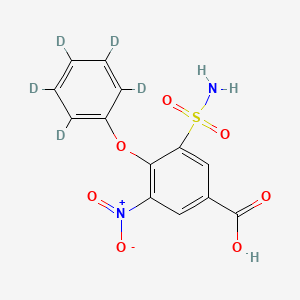

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.